molecular formula C31H31N3 B2726562 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole CAS No. 296771-49-8

3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole

Cat. No.: B2726562
CAS No.: 296771-49-8
M. Wt: 445.61
InChI Key: GZOMGVPCDWDCNJ-UHFFFAOYSA-N
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Description

3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is a complex organic compound that features a unique structure combining an imidazolidinyl group with a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the carbazole core and introduce the imidazolidinyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The imidazolidinyl group can interact with enzymes and receptors, modulating their activity. Additionally, the carbazole core can participate in electron transfer processes, making it useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dibenzyl-2-imidazolidinyl)pyridine
  • 3-(1,3-Dibenzyl-2-imidazolidinyl)phenol
  • 4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-dimethylaniline

Uniqueness

3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is unique due to its combination of an imidazolidinyl group with a carbazole core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(1,3-dibenzylimidazolidin-2-yl)-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3/c1-2-34-29-16-10-9-15-27(29)28-21-26(17-18-30(28)34)31-32(22-24-11-5-3-6-12-24)19-20-33(31)23-25-13-7-4-8-14-25/h3-18,21,31H,2,19-20,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOMGVPCDWDCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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